molecular formula C7H16N2S B146723 1,3-Diisopropylthiourea CAS No. 2986-17-6

1,3-Diisopropylthiourea

Cat. No. B146723
CAS RN: 2986-17-6
M. Wt: 160.28 g/mol
InChI Key: KREOCUNMMFZOOS-UHFFFAOYSA-N
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Description

Enantio- and Diastereoselective Michael Reaction Catalysis

A novel class of bifunctional catalysts with a thiourea moiety has been developed, demonstrating high efficiency in asymmetric Michael reactions, particularly with 1,3-dicarbonyl compounds and nitroolefins. The catalyst containing 3,5-bis(trifluoromethyl)benzene and dimethylamino groups (thiourea 1e) was found to be highly effective, enabling the synthesis of chiral compounds such as (R)-(-)-baclofen with high enantioselectivity. This suggests that the thiourea moiety plays a crucial role in activating nitroolefin, while the amino group activates the 1,3-dicarbonyl compound for the Michael addition .

Synthesis of Stereoisomers

The synthesis of all four stereoisomers of a tetrahydroxy tetraisopropyl cyclotetrasiloxane compound has been achieved. The process involved hydrolysis and dephenylchlorination steps, leading to high yields of the desired isomers. X-ray crystallography revealed unique packing structures in the crystal, influenced by intermolecular hydrogen bonding. Although this research does not directly involve 1,3-diisopropylthiourea, it provides insights into the synthesis and structural analysis of isopropyl-substituted compounds .

Chiral Stationary Phases for Enantioseparation

Chitosan derivatives with an isopropylthiourea moiety have been synthesized and applied as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs displayed significant enantioseparation power, which was affected by the substituents on the glucosamine unit. The study highlights the potential of isopropylthiourea derivatives in enantioselective separations, which could be relevant for the analysis of 1,3-diisopropylthiourea-related compounds .

Structural Characterization and Quantum Chemical Calculations

1,3-Diisobutyl thiourea has been synthesized and characterized, providing a monoclinic crystal structure with detailed intermolecular hydrogen bonding. Density functional theory (DFT) calculations supported the crystal structure, offering insights into the geometry and electronic properties of the molecule. Although this study focuses on diisobutyl thiourea, it may offer comparative insights for the analysis of 1,3-diisopropylthiourea due to the structural similarities .

Anion Complexation Studies

Research on 1,3-diindolylureas and thioureas has revealed their anion complexation properties. Diindolylthioureas showed moderate affinities and selectivities for anions, while diindolylureas exhibited high affinity for dihydrogen phosphate. The study provides a foundation for understanding the binding properties of thiourea derivatives, which could be extrapolated to the behavior of 1,3-diisopropylthiourea in complexation reactions .

Advances in 1-(acyl/aroyl)-3-(substituted)thioureas

1-(acyl/aroyl)-3-(substituted)thioureas have gained attention in various fields, including organic synthesis and biomedical research. These compounds serve as exceptional ligands and are key synthons in heterocyclic syntheses. The progress in functionalizing these thioureas is of significant interest, and the research underscores the importance of thiourea derivatives in the development of pharmaceuticals and agrochemicals. This context is relevant for understanding the broader applications and significance of 1,3-diisopropylthiourea .

Scientific Research Applications

Corrosion Inhibition

1,3-Diisopropylthiourea (DPTU) has been investigated for its potential as a corrosion inhibitor for mild steel in HCl solution. Research demonstrates that replacing one benzyl group with two isopropyl groups in thiourea derivatives enhances their inhibitory properties, indicating the significance of 1,3-diisopropylthiourea in corrosion science (Torres et al., 2014).

Antibacterial Applications

Metal complexes of diisopropylthiourea have shown varied antibacterial activities. These complexes, involving Co(II), Cu(II), Zn(II), and Fe(III), were screened for antibacterial efficacy against various bacteria, including Escherichia coli and Staphylococcus aureus, highlighting the potential use of 1,3-diisopropylthiourea in developing new antibacterial agents (Ajibade & Zulu, 2011).

Environmental Applications

The compound has been identified as a refractory component in cephalosporin synthesis wastewater, resistant to conventional biological processes. Studies involving γ-irradiation demonstrated that diisopropylthiourea could be effectively degraded, indicating its potential application in environmental pollution control (Bao, Chen, & Wang, 2014).

Crystallography and Chemistry

1,3-Diisopropylthiourea has been synthesized and characterized in crystallography studies, providing insights into its molecular structure and properties. This knowledge is crucial for understanding its reactivity and potential applications in various chemical processes (Altaf et al., 2015).

Synthesis and Chemical Reactions

It is also involved in the synthesis of various chemicals. For instance, N,N'-Diisopropylcarbodiimide has been prepared from N,N'-diisopropylthiourea, demonstrating its utility in chemical synthesis processes (Zhao, 2006).

Safety And Hazards

1,3-Diisopropylthiourea is harmful if swallowed . It is recommended to not eat, drink, or smoke when using this product. If swallowed, one should call a poison center or doctor if they feel unwell .

Future Directions

Substituted thioureas, like 1,3-Diisopropylthiourea, are known to form stable, neutral coordination compounds with a variety of transition metal ions . They have potential use as reagents for the separation of metal ions . They also have potential as antibacterial , antiviral , and antifungal agents . Therefore, future research may focus on these areas.

properties

IUPAC Name

1,3-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOCUNMMFZOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062756
Record name Thiourea, N,N'-bis(1-methylethyl)-
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Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropylthiourea

CAS RN

2986-17-6
Record name N,N′-Bis(1-methylethyl)thiourea
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Record name 1,3-Diisopropylthiourea
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Record name 1,3-Diisopropylthiourea
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Record name Thiourea, N,N'-bis(1-methylethyl)-
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Record name Thiourea, N,N'-bis(1-methylethyl)-
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Record name 1,3-diisopropyl-2-thiourea
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Record name 1,3-DIISOPROPYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
PA Ajibade, NH Zulu - International journal of molecular sciences, 2011 - mdpi.com
Co(II), Cu(II), Zn(II) and Fe(III) complexes of diisopropylthiourea have been synthesized and characterized by elemental analyses, molar conductivity, magnetic susceptibility, FTIR and …
Number of citations: 48 www.mdpi.com
A Ramnathan, K Sivakumar, K Subramanian… - … Section C: Crystal …, 1995 - scripts.iucr.org
The crystal structures of three symmetrically substi-tuted thiourea derivatives, 1, 3-diethylthiourea (DETU), CsHI2N2S, 1, 3-diisopropylthiourea (DIPTU), C7HI6N2-S, and 1, 3-…
Number of citations: 52 scripts.iucr.org
A Han, II Ozturk, CN Banti, N Kourkoumelis, M Manoli… - Polyhedron, 2014 - Elsevier
Antimony(III) halide compounds (SbX 3 , X = Cl and Br) of thioureas; tetramethylthiourea (TMTU), N,N′-diethylthiourea (DETU) and 1,3-diisopropyl-2-thiourea (DIPTU) of formulae {[…
Number of citations: 35 www.sciencedirect.com
F Saliu, B Rindone - Tetrahedron letters, 2010 - Elsevier
A new solventless method for the synthesis of symmetrical and unsymmetrical ureas, starting from ethylene carbonate and amines, is reported. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene(TBD) …
Number of citations: 31 www.sciencedirect.com
H Feng, N Zheng, W Peng, C Ni, H Song… - Nature …, 2022 - nature.com
Thermoset polymers are indispensable but their environmental impact has been an ever-increasing concern given their typical intractability. Although concepts enabling their …
Number of citations: 31 www.nature.com
S Calogero, U Russo, G Valle, PWC Barnard… - Inorganica Chimica …, 1982 - Elsevier
Twenty five six coordinate compounds of the type SnX 4 2L, with X = Cl, Br or I and L = thiourea or urea derivatives, have been prepared and characterized. The crystal structures of two …
Number of citations: 14 www.sciencedirect.com
EL MAY - The Journal of Organic Chemistry, 1947 - ACS Publications
The simplest member (Ia) of the group of compounds described in this paper was obtained by condensing 9-phenanthrylaminehydrochloride with cyanamide. Mono-and di-alkyl …
Number of citations: 12 pubs.acs.org
J Liu, Y Gnanou, X Feng - Macromolecules, 2022 - ACS Publications
The value and merit of triethylborane (TEB)-based ate complexes for the synthesis of various oxygenated polymers have been recently illustrated through successful examples of …
Number of citations: 8 pubs.acs.org
XH Luong, NNT Pham, KL An, SU Lee, SS Kim… - Nanomaterials, 2022 - mdpi.com
Small metal complexes are highly interesting for bioimaging because of their excellent near-infrared (NIR) absorption properties. In this study, neutral complexes of platinum(II) …
Number of citations: 3 www.mdpi.com
W Zhang, KL Carpenter, S Lin - Angewandte Chemie, 2020 - Wiley Online Library
Riboflavin‐derived photocatalysts have been extensively studied in the context of alcohol oxidation. However, to date, the scope of this catalytic methodology has been limited to benzyl …
Number of citations: 121 onlinelibrary.wiley.com

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